

"Cibacron Brilliant Red 3B-A" CAS number 17681-50-4

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Compound of Interest

Compound Name: Cibacron Brilliant Red 3B-A

Cat. No.: B098793

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An In-depth Technical Guide to **Cibacron Brilliant Red 3B-A**

CAS Number: 17681-50-4

This technical guide provides a comprehensive overview of **Cibacron Brilliant Red 3B-A** (CBR), also known as Reactive Red 4, for researchers, scientists, and drug development professionals. It covers the physicochemical properties, core applications, quantitative data, experimental protocols, and safety information associated with this versatile monochlorotriazine dye.

Physicochemical Properties

Cibacron Brilliant Red 3B-A is a synthetic anionic azo dye characterized by its reactive monochlorotriazine group.^{[1][2]} This group allows it to form covalent bonds with nucleophilic groups found in substrates like the hydroxyl groups of cotton.^[1] Its structure includes four sulfonate groups, which render the largely hydrophobic molecule soluble in aqueous solutions.^[3]

Property	Data	References
CAS Number	17681-50-4	[2] [4] [5] [6] [7]
Synonyms	Reactive Red 4, Procion Reactive Red 4, C.I. 18105	[2] [5] [7] [8]
Molecular Formula	$C_{32}H_{19}ClN_8Na_4O_{14}S_4$	[1] [2] [4] [7]
Molecular Weight	~995.21 g/mol	[1] [2] [4] [6] [7]
Appearance	Dark purplish-red to maroon powder	[1] [4]
Solubility	Soluble in water	[1] [8]

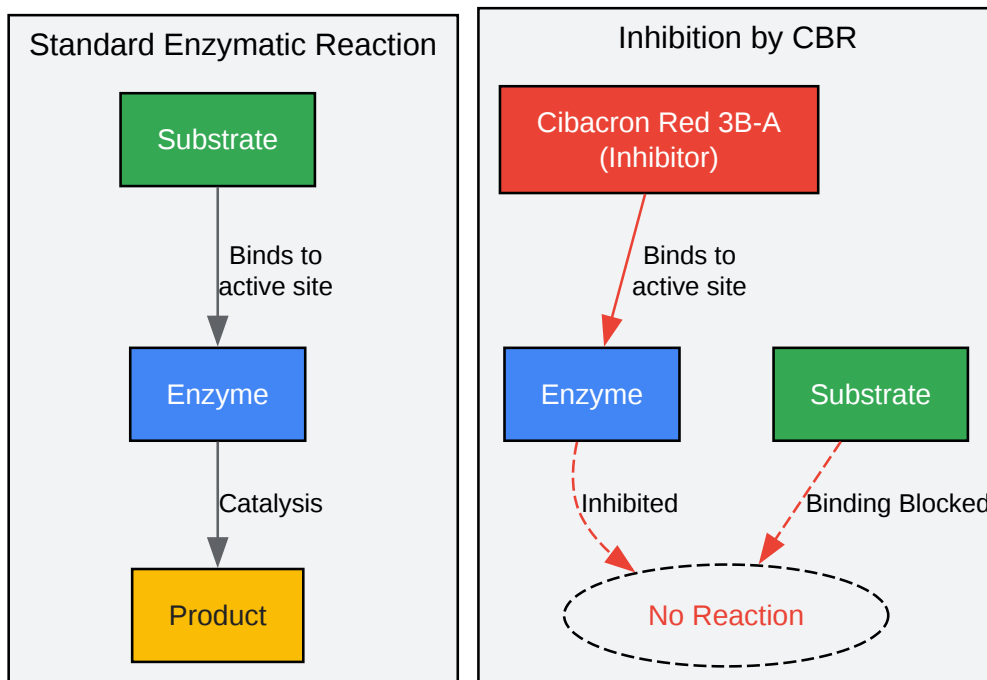
Core Applications in Research

CBR's unique structure makes it a valuable tool in various biochemical and biotechnological research areas.

Enzyme Inhibition and Mechanistic Studies

CBR is a known inhibitor of several enzymes, most notably those with phosphotransferase activity, such as yeast hexokinase.[\[1\]](#)[\[2\]](#)[\[6\]](#)[\[8\]](#) The mechanism of inhibition is believed to involve the dye binding to the active site of the enzyme, which physically blocks substrate access and prevents the enzymatic reaction from occurring.[\[1\]](#) Studies suggest that hydrophobic interactions are the primary driving force for this active site inactivation.[\[1\]](#)[\[3\]](#) This property makes CBR a useful probe for studying enzyme kinetics and mechanisms.[\[1\]](#)

Mechanism of Enzyme Inhibition by Cibacron Brilliant Red 3B-A

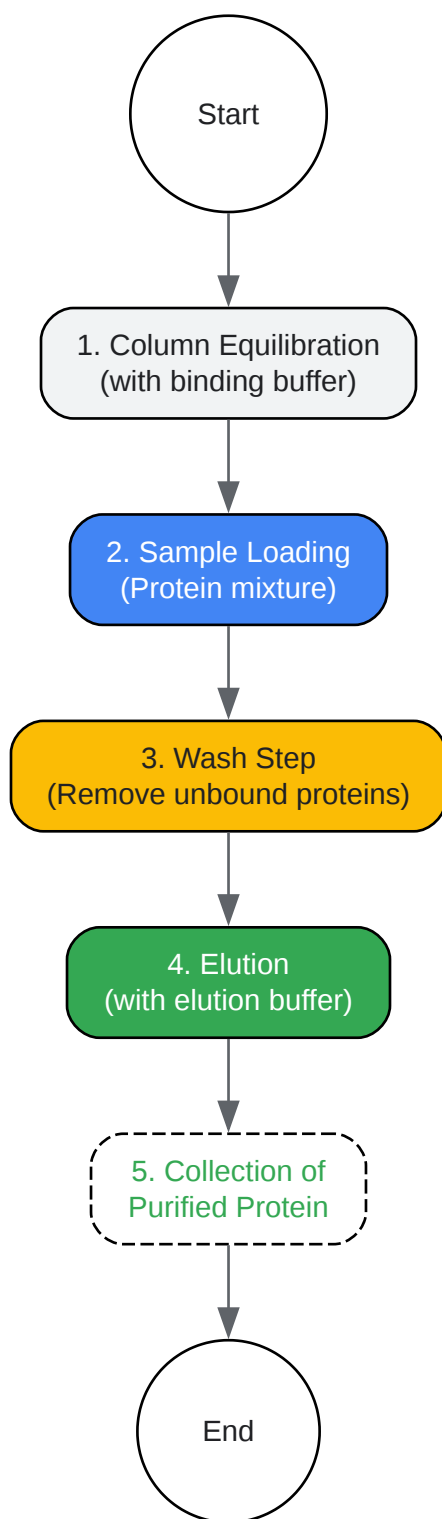


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Mechanism of competitive enzyme inhibition by CBR.

Affinity Chromatography

Triazine dyes like CBR are widely used as ligands in affinity chromatography to purify proteins. The dye can be immobilized on a solid support (e.g., Sepharose) and used to capture proteins that have specific binding sites for the dye's structure, which often mimics that of biological cofactors like NAD^+ or ATP. This makes it particularly effective for purifying dehydrogenases, kinases, and other nucleotide-binding proteins.



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General workflow for affinity chromatography.

Spectrophotometric and Fluorometric Analysis

CBR exhibits distinct photophysical changes upon interaction with other molecules, a property exploited in various analytical assays.[3] A notable application is the colorimetric quantification of chitosan.[3] The binding of anionic CBR to the cationic amino groups of chitosan induces a significant bathochromic (red) shift in the dye's maximum absorbance wavelength (λ_{max}).[1][3] This interaction also leads to changes in fluorescence, including induced emission at 600 nm and quenching of its native fluorescence at 360 nm.[3][9]

Quantitative Data

The following tables summarize key quantitative data for **Cibacron Brilliant Red 3B-A**.

Table 1: Spectral and Photophysical Properties

Parameter	Condition	Value	References
λ_{max} (Absorbance)	CBR alone in solution	~515 - 550 nm	[1][3]
λ_{max} (Absorbance)	Complexed with Chitosan	~570 nm	[1][3]
Bathochromic Shift	Upon Chitosan binding	~55 nm	[1]
λ_{em} (Fluorescence)	Induced upon Chitosan binding	~600 nm	[3][9]

| Fluorescence Quenching | Native fluorescence upon Chitosan binding | at 360 nm |[3][9] |

Table 2: Theoretical Binding Properties

Parameter	System	Value	Method	Reference
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| Binding Energy | CBR Naphthalene Rings with Enzyme Aromatic Residues | -28.6 kcal/mol | DFT Simulation |[1] |

Experimental Protocols

Protocol: Colorimetric Determination of Chitosan

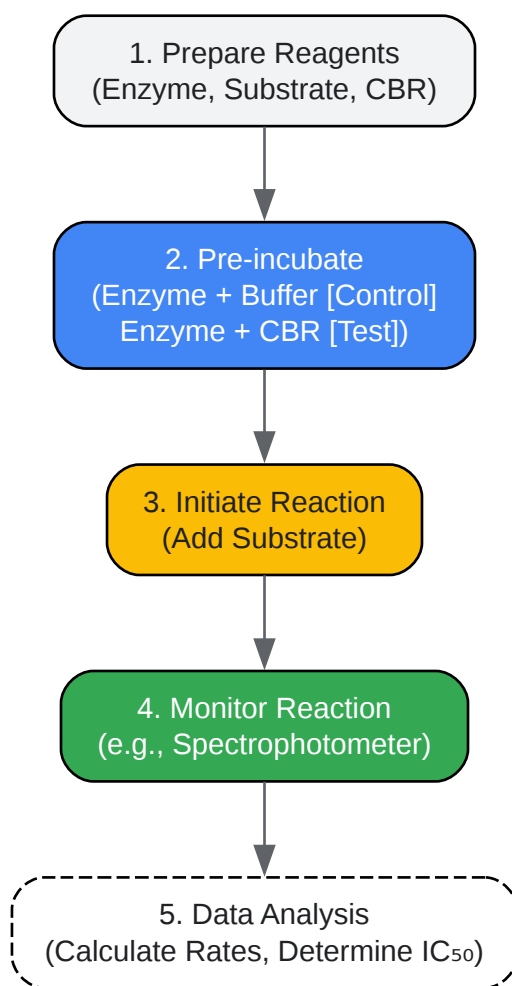
This protocol outlines a method for quantifying chitosan concentration based on its interaction with CBR.

- Reagent Preparation:
 - CBR Stock Solution: Prepare a 0.075 g/L solution of **Cibacron Brilliant Red 3B-A** in a suitable buffer (e.g., 0.1 M glycine-HCl, pH 3.2).^[9]
 - Chitosan Standards: Prepare a series of known chitosan concentrations in the same buffer.
- Assay Procedure:
 - In a 96-well microplate, mix a fixed volume of the CBR solution with varying concentrations of the chitosan standards or unknown samples. For example, 150 µL of chitosan solution and 3 µL of a 0.005 mM CBR solution.
 - Incubate the plate at room temperature for a sufficient time to allow complex formation (e.g., 10-15 minutes).
- Measurement:
 - Measure the absorbance of each well at 570 nm or 575 nm using a microplate reader.^[3]
- Data Analysis:
 - Construct a calibration curve by plotting the absorbance at 570/575 nm against the known chitosan concentrations.
 - Determine the concentration of unknown samples by interpolating their absorbance values on the calibration curve.

Protocol: General Enzyme Inhibition Assay

This protocol provides a general workflow for assessing the inhibitory effect of CBR on a target enzyme.

- Reagent Preparation:
 - Enzyme Solution: Prepare a solution of the target enzyme in its optimal assay buffer.
 - Substrate Solution: Prepare a solution of the enzyme's specific substrate.
 - Inhibitor (CBR) Solutions: Prepare a serial dilution of CBR to test a range of concentrations.
- Assay Procedure (e.g., in a microplate):
 - Pre-incubation: In each well, add the enzyme solution and an equal volume of either buffer (control) or a CBR solution. Allow to pre-incubate for 5-10 minutes at the optimal temperature.
 - Reaction Initiation: Start the enzymatic reaction by adding the substrate solution to all wells.
 - Monitoring: Monitor the reaction progress over time by measuring the change in absorbance or fluorescence, depending on the nature of the substrate/product.
- Data Analysis:
 - Calculate the initial reaction velocity (rate) for each inhibitor concentration.
 - Plot the reaction rate as a function of the CBR concentration to determine the IC_{50} (the concentration of inhibitor required to reduce enzyme activity by 50%).
 - Further kinetic studies (e.g., varying substrate concentration) can be performed to determine the mechanism of inhibition (e.g., competitive, non-competitive).



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Workflow for a typical enzyme inhibition assay.

Safety and Handling

The toxicological properties of **Cibacron Brilliant Red 3B-A** have not been fully investigated. [5] Therefore, appropriate caution should be exercised.

Aspect	Guideline	Reference
Hazards	May cause eye, skin, respiratory, and digestive tract irritation.	[5]
First Aid (Eyes)	Flush with plenty of water for at least 15 minutes. Seek medical aid.	[5]
First Aid (Skin)	Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.	[5]
First Aid (Ingestion)	Do NOT induce vomiting. If conscious, rinse mouth and drink 2-4 cupfuls of water. Seek medical aid.	[5]
Handling	Use with adequate ventilation. Minimize dust generation. Avoid contact with eyes, skin, and clothing. Wash thoroughly after handling.	[5]
Personal Protection	Wear appropriate protective gloves, clothing, and safety glasses.	[5]
Storage	Store in a cool, dry, well-ventilated area in a tightly closed container, away from incompatible substances.	[5]

Disclaimer: This guide is intended for informational purposes for research professionals. Always consult the official Safety Data Sheet (SDS) before handling this chemical and follow all institutional safety protocols.[\[5\]](#)

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